REACTION_CXSMILES
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[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].O=S(Cl)Cl.[CH3:18]O>>[Br:1][C:2]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:18])=[O:5]
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Name
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|
Quantity
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6.2 g
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Type
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reactant
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Smiles
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BrC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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120 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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5.5 mL
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Type
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reactant
|
Smiles
|
O=S(Cl)Cl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 6 h
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Duration
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6 h
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Type
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CONCENTRATION
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Details
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The reaction solvent was concentrated to dryness
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Type
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CUSTOM
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Details
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Residual SOCl2 was removed by co-evaporation with CH2Cl2 (×3)
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Type
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CUSTOM
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Details
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The solid was dried under vacuum
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Name
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|
Type
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product
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Smiles
|
BrC1=C(C(=O)OC)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |